5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidinone core, substituted with various functional groups that contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including:
Formation of the Pyrrolidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidinone ring.
Substitution Reactions: Introduction of the 4-chlorophenyl group and the 4-ethoxy-2-methylbenzoyl group through electrophilic aromatic substitution reactions.
Amine Alkylation: The diethylaminoethyl group is introduced via alkylation of an amine precursor.
Hydroxylation: Introduction of the hydroxyl group at the 3-position through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups at the aromatic rings.
Scientific Research Applications
5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Biochemistry: Study of its interactions with enzymes and receptors to elucidate its mechanism of action.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor for the development of new materials.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, affecting cellular processes.
Modulation of Gene Expression: Influence on gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
- 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-methoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
- 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-methoxy-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one lies in its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. The presence of the 4-chlorophenyl group, the diethylaminoethyl group, and the 4-ethoxy-2-methylbenzoyl group contributes to its unique pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C26H31ClN2O4 |
---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H31ClN2O4/c1-5-28(6-2)14-15-29-23(18-8-10-19(27)11-9-18)22(25(31)26(29)32)24(30)21-13-12-20(33-7-3)16-17(21)4/h8-13,16,23,30H,5-7,14-15H2,1-4H3/b24-22+ |
InChI Key |
WXGHCQWCBODSQI-ZNTNEXAZSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC)C)O)C(=O)C1=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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